(1-Phenyl-3-thioarsorosopropyl)benzene
Description
(1-Phenyl-3-thioarsorosopropyl)benzene is a benzene derivative featuring a thioarsorosopropyl substituent. This substituent comprises a propyl chain with sulfur (thio) and arsenic (arsoroso) groups, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C15H15AsS |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(1-phenyl-3-thioarsorosopropyl)benzene |
InChI |
InChI=1S/C15H15AsS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
AZFDBCBUKLIBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC[As]=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-3-thioarsorosopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs without side reactions .
Industrial Production Methods
Industrial production of benzene derivatives, including this compound, often involves large-scale electrophilic aromatic substitution processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-3-thioarsorosopropyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the thioarsorosopropyl group into sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the thioarsorosopropyl group into thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: NaOH, NaOCH₃, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Phenyl-3-thioarsorosopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-3-thioarsorosopropyl)benzene involves its interaction with molecular targets through its aromatic and thioarsorosopropyl groups. These interactions can include:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, forming various substituted products.
Nucleophilic Attack: The thioarsorosopropyl group can act as a nucleophile, participating in nucleophilic substitution reactions
Comparison with Similar Compounds
Substituent Electronic Effects
The thioarsorosopropyl group likely exhibits strong electron-withdrawing and polarizing effects due to the electronegativity of sulfur and arsenic. In contrast:
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (): Bromine (Br) and trifluoromethyl (-CF₃) groups are both electron-withdrawing, enhancing electrophilic reactivity. However, arsenic’s metallic character in the target compound may introduce distinct redox behavior .
- 2-Methyl-1-phenyl-2-propanol: The hydroxyl (-OH) and methyl groups are electron-donating, increasing solubility in polar solvents compared to sulfur/arsenic-containing analogs .
Molecular Weight and Stability
| Compound Name | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|
| This compound | Not Available | Thioarsorosopropyl | Not Available |
| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | 132.21 | Bromopropyl, Trifluoromethyl | 768-49-0 |
| 2-Methyl-1-phenyl-2-propanol | 150.22 | Methyl, Phenyl, Hydroxyl | Not Provided |
The thioarsorosopropyl group’s molecular weight remains speculative but is expected to exceed both due to arsenic’s atomic mass .
Toxicity and Handling
Arsenic-containing compounds are typically highly toxic, requiring stringent safety protocols. In contrast:
- Brominated derivatives (e.g., 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene) pose risks due to bromine’s reactivity but lack arsenic’s acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
